molecular formula C21H17FN2O3S B11477165 N-(4-fluorophenyl)-6-hydroxy-4-(3-hydroxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-fluorophenyl)-6-hydroxy-4-(3-hydroxyphenyl)-3-methyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11477165
M. Wt: 396.4 g/mol
InChI Key: GNYJRGQYOVIBHZ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, hydroxyl, and carboxamide groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.

    Functional Group Introduction:

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: A class of compounds known for their biological activity.

    Fluorophenyl Compounds: Compounds containing a fluorophenyl group, known for their stability and biological activity.

    Hydroxyphenyl Compounds: Compounds containing a hydroxyphenyl group, known for their antioxidant properties.

Uniqueness

N-(4-FLUOROPHENYL)-4-(3-HYDROXYPHENYL)-3-METHYL-6-OXO-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to the combination of functional groups within its structure, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(3-hydroxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C21H17FN2O3S/c1-11-18-16(12-3-2-4-15(25)9-12)10-17(26)24-21(18)28-19(11)20(27)23-14-7-5-13(22)6-8-14/h2-9,16,25H,10H2,1H3,(H,23,27)(H,24,26)

InChI Key

GNYJRGQYOVIBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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